2-Chloro-3-phenyl-1-propene
Overview
Description
2-Chloro-3-phenyl-1-propene is an organic compound with the molecular formula C9H9Cl It is a chlorinated derivative of propene with a phenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-phenyl-1-propene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with acetylene in the presence of a base, followed by chlorination. Another method includes the reaction of cinnamyl alcohol with thionyl chloride, which results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenyl-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Electrophiles: Halogens, hydrogen halides, and peroxides.
Catalysts: Transition metal catalysts such as palladium and platinum are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield alcohols, while addition reactions with halogens produce dihalides .
Scientific Research Applications
2-Chloro-3-phenyl-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenyl-1-propene involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the double bond in the propene moiety are key sites for chemical reactions. The compound can form intermediates that interact with molecular targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-phenylpropene: Similar structure but differs in the position of the chlorine atom.
Phenylacetone: Contains a phenyl group and a ketone functional group instead of a chlorine atom.
Cinnamyl Chloride: Similar structure but with a different substitution pattern on the propene moiety
Uniqueness
2-Chloro-3-phenyl-1-propene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-chloroprop-2-enylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWSJSSOQLRFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284213 | |
Record name | benzene,(2-chloroallyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-36-6 | |
Record name | NSC36247 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzene,(2-chloroallyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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